Naphthalènediimide

Vue d'ensemble

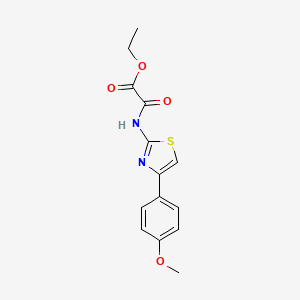

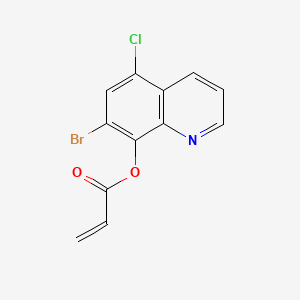

Description

Naphthalenediimide (NDI) is a versatile building block known for its unique structural, electronic, spectroscopic, and redox properties. It facilitates the construction of a wide variety of supramolecular assemblies with diverse structures, properties, and functions. NDIs are crucial in the synthesis of topologically nontrivial molecular links and knots, leveraging supramolecular forces for their formation and interaction (A. Ng & H. Au-Yeung, 2019).

Synthesis Analysis

NDI synthesis often targets core-substituted naphthalenediimides (cNDIs) due to their ability to absorb and fluoresce across all colors without global structural changes. Rapid, mild conditions have been developed to access NDIs in blue, red, and yellow under conditions that preserve functional group integrity (R. S. Kishore et al., 2008). Microwave-assisted synthesis methods have also been employed for the efficient preparation of naphthalenemonoimides and N-desymmetrized NDIs, highlighting the importance of steric and electronic properties of amines (Koujiro Tambara et al., 2011).

Molecular Structure Analysis

The molecular structure of NDIs is central to their diverse applications. Studies have shown that NDIs can be engineered into zero-dimensional (0D), one-dimensional (1D), and two-dimensional (2D) architectures by functionalizing with amino acid derivatives, leading to significant variations in their electronic properties (M. Avinash et al., 2016).

Chemical Reactions and Properties

NDIs exhibit a variety of chemical reactions due to their expanded π-electron-deficient planes. They are excellent candidates for organic linkers in photochromic coordination polymers and display reversible photochromic behavior and photocontrolled tunable luminescence properties (Jian Jun Liu et al., 2018).

Physical Properties Analysis

The physical properties of NDIs, such as fluorescence, are highly solvent and morphology dependent. For instance, a specific NDI derivative exhibited a dramatic change in fluorescence output following melting from a crystalline form, attributed to thermal disruption allowing the formation of emissive dimers (T. Bell et al., 2010).

Chemical Properties Analysis

The chemical properties of NDIs, such as their ability to form J- or H-aggregated gels, depend on the solvent type. This aggregation significantly impacts their fluorescence properties, which can be tuned according to the electron-donating capacity of the solvent (S. Basak et al., 2015).

Applications De Recherche Scientifique

Chimie supramoléculaire

Le Naphthalènediimide a été largement utilisé dans le domaine de la chimie supramoléculaire . La construction de cages à base de naphtalènediimide (NDI) a suscité un intérêt croissant en raison de leurs propriétés photo- et électrochimiques uniques . Ces matériaux ont des applications répandues dans la catalyse, la séparation chimique et la détection .

Détection

Les cages à base de NDI ont trouvé des applications significatives dans la détection . Les propriétés uniques de ces matériaux les rendent adaptés au développement de dispositifs de détection avancés .

Dispositifs de commutation moléculaire

Le this compound est utilisé dans la création de dispositifs de commutation moléculaire, tels que les caténanes et les rotaxanes . Ces complexes hôte-invité ont des utilisations potentielles dans le monde réel dans une grande variété d'applications .

Canaux ioniques

Dans le domaine de la biochimie, le this compound a été utilisé pour créer des canaux ioniques . Ces canaux jouent un rôle crucial dans divers processus biologiques .

Catalyse

Les matériaux à base de NDI ont trouvé des applications dans la catalyse . Leurs propriétés uniques les rendent adaptés à une utilisation dans divers processus catalytiques .

Médecine

Le this compound a des applications potentielles en médecine . Ses propriétés uniques en font un candidat prometteur pour le développement de nouveaux agents thérapeutiques .

Cellules solaires

Le this compound est utilisé comme accepteurs non fullerènes dans les cellules solaires . Ses propriétés uniques en font un matériau prometteur pour le développement de cellules solaires efficaces et rentables .

Fission de singulet

Un dimère de this compound poussé-tiré fortement contourné a montré des preuves de fission d'exciton singulet intramoléculaire . Ce processus, par lequel deux excitons triplets moléculaires sont générés après l'absorption d'un photon, a des applications potentielles dans le domaine de la photovoltaïque .

Mécanisme D'action

Target of Action

Naphthalenediimide (NDI) is a versatile compound with a wide range of targets due to its unique electronic properties . It primarily targets DNA duplexes, forming stable complexes via threading intercalation . NDI also interacts with other π-electron rich guests in a peripheral manner . In the field of energy storage, NDI has been used as an electron acceptor in organic cathodes .

Mode of Action

NDI’s mode of action is primarily through electron transfer interactions . It is an electron-deficient, robust, and planar molecule, making it highly applicable to electronic devices . In the context of DNA interaction, NDI binds to a DNA duplex via threading intercalation, where NDI inserts between adjacent base pairs . This interaction stabilizes the NDI-DNA duplex complex .

Biochemical Pathways

The biochemical pathways affected by NDI are largely related to its electron transfer properties . NDI’s interaction with DNA duplexes can enable the development of unique DNA analytical techniques, functional DNA polymers, and supramolecular polymers . In energy storage applications, NDI undergoes redox reactions, contributing to the stability of radical intermediates for high-performance organic batteries .

Result of Action

The molecular and cellular effects of NDI’s action are diverse, depending on its application. In biotechnology, NDI’s interaction with DNA can lead to the development of unique DNA analytical techniques and functional DNA polymers . In energy storage, NDI’s redox activity contributes to the stability of radical intermediates, enhancing the performance of organic batteries .

Action Environment

NDI’s action, efficacy, and stability can be influenced by environmental factors. For instance, NDI-based materials exhibit persistent stable radical-doped characteristics under ambient conditions, even at high temperatures . In addition, the choice of processing solvent can affect the molecular ordering and orientation of NDI, which in turn influences its transport characteristics .

Orientations Futures

NDIs have potential for applications in organic electronics, photovoltaic devices, and flexible displays . They also show promise in the field of supramolecular assemblies and mechanoluminescent properties . The dynamic structural transformation of the [Zn2(bdc)2(dpNDI)]n metal-organic framework enhances the interactions with aryl-guests giving rise to potential multi-functional sensors .

Propriétés

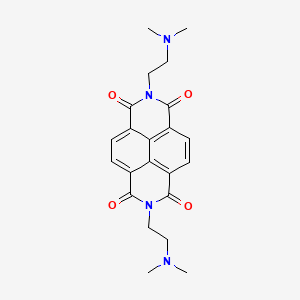

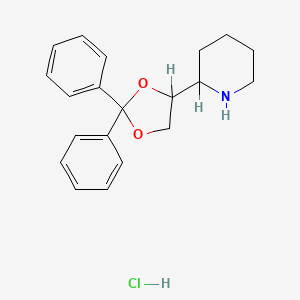

IUPAC Name |

6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-23(2)9-11-25-19(27)13-5-7-15-18-16(8-6-14(17(13)18)20(25)28)22(30)26(21(15)29)12-10-24(3)4/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJFXFRNEJHDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C)C)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81254-00-4 (di-hydrobromide) | |

| Record name | Naphthalenediimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80176838 | |

| Record name | Naphthalenediimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22291-04-9 | |

| Record name | Naphthalenediimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenediimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)

![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)